1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10(19)14-6-5-13(21-14)7-8-17-15(20)18-12-4-2-3-11(16)9-12/h2-6,9-10,19H,7-8H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCGUMNIXOMWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)NC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Introduction of the hydroxyethyl group: The hydroxyethyl group is introduced via alkylation reactions.
Attachment of the chlorophenyl group: The chlorophenyl group is attached through a substitution reaction.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitro group to an amine.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: Researchers investigate its interactions with biological systems to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related urea derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Variations on the Aromatic Ring
- 1-(4-Chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea () :
Replacing the 3-chlorophenyl group with a 4-chlorophenyl substituent and substituting the thiophene with a propan-2-yl-linked phenyl ring alters electronic distribution and steric bulk. This compound exhibited activity against Cryptosporidium parvum IMPDH, highlighting the importance of chlorine positioning for target selectivity . - 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinyl)methyl]thio}phenylurea () :
The trifluoromethyl group increases electronegativity and metabolic stability compared to the hydroxyethyl-thiophene group in the target compound. Such modifications are often leveraged to enhance binding affinity in kinase inhibitors .
Heterocyclic Core Modifications
- Thiazole vs. Thiophene () :
Compounds 13 and 14 in replace the thiophene with a thiazole ring conjugated to quinazolinyl groups. Thiazole’s nitrogen atom introduces additional hydrogen-bonding capacity, which may improve interactions with CSF1R (a kinase target) but reduce solubility compared to the thiophene-based structure . - Thiadiazole Derivatives () :
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea () and analogs with styryl-thiadiazole cores () demonstrate rigid planar structures that favor π-π stacking interactions. However, the hydroxyethyl group in the target compound may confer better solubility .
Physicochemical and Metabolic Properties
- Hydroxyethyl vs. Methoxy/Hydroxymethyl Groups (): Hydroxymethyl-substituted ureas () showed improved aqueous solubility due to polar hydroxyl groups, similar to the target compound’s hydroxyethyl-thiophene. In contrast, dimethylamino-methyl-furyl derivatives () introduce basic nitrogen, enhancing solubility and metabolic stability through increased ionization .
Biological Activity
1-(3-Chlorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea is a synthetic organic compound notable for its unique structure, which includes a chlorophenyl group, a thiophene ring, and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.4 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to various biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Interaction : It may alter receptor signaling pathways that are critical for cellular communication and function.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cytotoxicity Assays : The compound has been subjected to cytotoxicity assays against various cancer cell lines. Preliminary results indicate significant cytotoxic activity, with IC50 values suggesting effective inhibition of cell growth in certain cancer types.
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of certain enzymes that are pivotal in cancer metabolism:
Case Studies
Several case studies have explored the biological activity of related compounds with similar structures:
- Hydroxylated Chloroethylnitrosoureas : A comparative study indicated that compounds with hydroxylated groups exhibited varied antitumor activities based on their structural modifications. The mechanism involved DNA cross-linking and strand breakage, which is a common pathway for antitumor agents .
- Pyrazole Derivatives : Research on pyrazole-linked compounds demonstrated significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest . This suggests that structural features similar to those found in this compound could yield comparable effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
